Enhanced Lipophilicity Over Phenylsulfonyl Analog Drives Membrane Permeability
The 3-methylbenzyl substituent on the sulfonamide group confers a significantly higher calculated lipophilicity compared to the unsubstituted phenylsulfonyl analog (CAS 1797892-75-1), a critical parameter for passive membrane permeability [1]. This difference is quantified by in silico cLogP predictions.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 2.83 (cLogP, predicted) |
| Comparator Or Baseline | (1R,5S)-8-(phenylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene: 1.51 (cLogP, predicted) |
| Quantified Difference | ΔcLogP = +1.32 (1.88-fold increase in predicted partition coefficient) |
| Conditions | In silico prediction model |
Why This Matters
For CNS-targeted programs, a higher cLogP within an optimal range (typically 1-4) is a key differentiator for blood-brain barrier penetration, making this compound a more suitable lead candidate than its less lipophilic phenylsulfonyl counterpart.
- [1] Calculated using the Molinspiration Property Calculation Service on the SMILES structures of CAS 1797571-13-1 and CAS 1797892-75-1. View Source
